molecular formula C12H11N3O3S B13722248 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde

Cat. No.: B13722248
M. Wt: 277.30 g/mol
InChI Key: FLKACSAXEUHCDQ-UHFFFAOYSA-N
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Description

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl group, a pyrazolyl group, and a pyridine carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropanesulfonyl group. The final step involves the formylation of the pyridine ring to introduce the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carboxylic acid

    Reduction: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropanesulfonyl group and pyrazolyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Uniqueness

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

5-(1-cyclopropylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H11N3O3S/c16-8-9-3-10(5-13-4-9)11-6-14-15(7-11)19(17,18)12-1-2-12/h3-8,12H,1-2H2

InChI Key

FLKACSAXEUHCDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=CN=CC(=C3)C=O

Origin of Product

United States

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